molecular formula C10H14O B087226 1-Methoxy-4-propylbenzene CAS No. 104-45-0

1-Methoxy-4-propylbenzene

Cat. No. B087226
Key on ui cas rn: 104-45-0
M. Wt: 150.22 g/mol
InChI Key: KBHWKXNXTURZCD-UHFFFAOYSA-N
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Patent
US06566557B2

Procedure details

A mixture of 4-methoxy phenylpropane (2 g), silica gel (0.5-0.8 g), DDQ (7.5 g) and dioxane (5-8 ml) was taken in a 100 ml Erlenmeyer flask fitted with a loose funnel at the top. The flask was placed inside a microwave oven operating at medium power (600 W) and irradiated for 2-8 minutes. After completion of the reaction (monitored by TLC), the contents of the flask were poured into chloroform and passed through a bed of Celite and further washed with chloroform. The filtrate and washing were combined and the chloroform layers were washed with an aqueous NaOH (15%, 3×15 ml). The combined aqueous layers were further extracted with chloroform (3×15 ml). The chloroform layers were then combined and washed with saturated sodium chloride (3×15 m), dried over anhydrous sodium sulphate and filtered. The solvent was removed to afford a crude product which was loaded on silica column and the column was first eluted with hexane (70-80 ml) and then with an increasing amount of hexane/ethyl acetate (9:1 to 1:9). The fractions were monitored on TLC plate and the desired fractions were combined and solvent was removed under vacuum to afford 4-methoxy cinnamaldehyde in 68% yield as a solid; mp 57-58° C.; (lit. mp 58° C.). The physical and spectral data was found to similar as reported.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
6.5 (± 1.5) mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH2:10][CH3:11])=[CH:5][CH:4]=1.C(C1C(=O)C(Cl)=C(Cl)C(=[O:17])C=1C#N)#N.O1CCOCC1>C(Cl)(Cl)Cl>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9]=[CH:10][CH:11]=[O:17])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
COC1=CC=C(C=C1)CCC
Name
Quantity
7.5 g
Type
reactant
Smiles
C(#N)C1=C(C(=O)C(=C(C1=O)Cl)Cl)C#N
Name
Quantity
6.5 (± 1.5) mL
Type
reactant
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a loose funnel at the top
CUSTOM
Type
CUSTOM
Details
The flask was placed inside a microwave oven
CUSTOM
Type
CUSTOM
Details
operating at medium power (600 W) and irradiated for 2-8 minutes
Duration
5 (± 3) min
CUSTOM
Type
CUSTOM
Details
After completion of the reaction (monitored by TLC)
WASH
Type
WASH
Details
further washed with chloroform
WASH
Type
WASH
Details
The filtrate and washing
WASH
Type
WASH
Details
the chloroform layers were washed with an aqueous NaOH (15%, 3×15 ml)
EXTRACTION
Type
EXTRACTION
Details
The combined aqueous layers were further extracted with chloroform (3×15 ml)
WASH
Type
WASH
Details
washed with saturated sodium chloride (3×15 m)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
to afford a crude product which
WASH
Type
WASH
Details
the column was first eluted with hexane (70-80 ml)
CUSTOM
Type
CUSTOM
Details
solvent was removed under vacuum

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=CC=O)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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